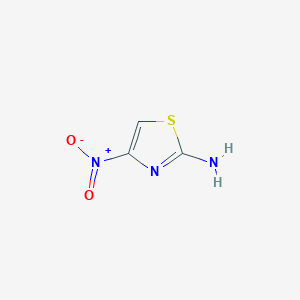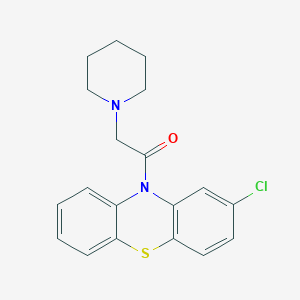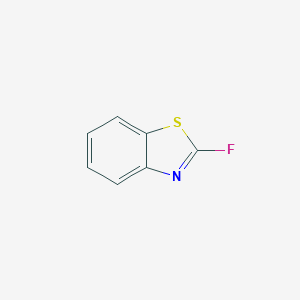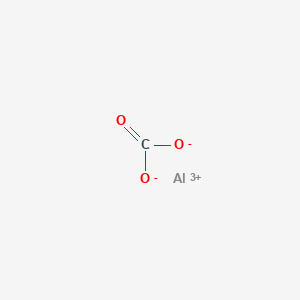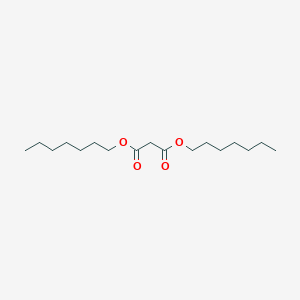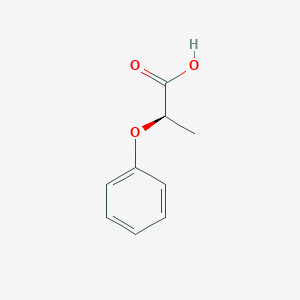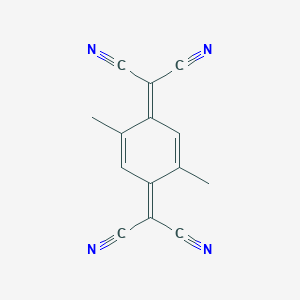
2,5-二甲基-7,7,8,8-四氰基醌二甲烷
描述
Synthesis Analysis
The synthesis of derivatives of tetracyanoquinodimethane, such as 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane, has been documented, showcasing methods to produce these compounds efficiently. A notable synthesis involves a three-step sequence, yielding the compound with promising properties for organic semiconductor applications (Liu & Topczewski, 2020).
Molecular Structure Analysis
Studies on the molecular structure of charge-transfer complexes involving tetracyanoquinodimethane derivatives reveal intricate details about their crystalline arrangement. For instance, the molecular structure of a charge-transfer complex between α,α′-dimethylquaterthiophene and a tetrafluoro derivative of tetracyanoquinodimethane demonstrated alternate mixed columns of donor and acceptor molecules, indicative of weak charge-transfer interactions (Hotta & Kobayashi, 1994).
Chemical Reactions and Properties
The redox and acid-base chemistry of tetracyanoquinodimethane and its derivatives in various solvents have been explored to understand their chemical behavior. Studies have shown that these compounds undergo reversible electron processes and interact with acids in complex manners, leading to the formation of various protonated and deprotonated species (Le et al., 2012).
Physical Properties Analysis
Physical measurements and analyses of tetracyanoquinodimethane compounds, such as the 5,10-dimethyl-5,10-dihydrophenazine–tetracyanoquinodimethane complex, contribute to our understanding of their ionic nature and behavior at room temperature. These insights are crucial for applications in materials science and electronics (Fujita & Matsunaga, 1980).
Chemical Properties Analysis
The addition, substitution, and complex formation reactions of tetracyanoquinodimethane highlight its role as one of the strongest organic π acids known. The extensive review of its properties, including spectroscopic, electrical, and magnetic characteristics, provides a thorough understanding of its chemical nature and its interactions with various electron donors (Bespalov & Titov, 1975).
科学研究应用
二聚化和电子接受:Boyd 和 Phillips (1965) 研究了 7,7,8,8-四氰基醌二甲烷阴离子在水溶液中的可逆二聚化,这对于理解其电子接受能力至关重要 (Boyd 和 Phillips,1965)。
离子性质:Fujita 和 Matsunaga (1980) 探讨了涉及 5,10-二甲基-5,10-二氢吩嗪和四氰基醌二甲烷的化合物在室温下的离子性质 (Fujita 和 Matsunaga,1980)。
电荷转移配合物:Takimiya 等人(1991 年)合成了该系列化合物的二甲基和四甲基衍生物,展示了增强的供体强度和溶解性,以及它们与各种电子受体(包括 2,5-二甲基-7,7,8,8-四氰基醌二甲烷)形成电荷转移配合物的能力 (Takimiya 等人,1991)。
电子光分离光谱:Brinkman 等人(1994 年)使用电子光分离光谱观察了 2,5-二甲基-7,7,8,8-四氰基醌二甲烷阴离子的受激电子态,这对于理解其电子态和在材料科学中的潜在应用非常重要 (Brinkman 等人,1994)。
氧化还原和酸碱化学:Le 等人(2012 年)深入研究了 7,7,8,8-四氰基醌二甲烷及其衍生物(包括二甲基变体)在不同溶剂环境中的氧化还原和酸碱化学 (Le 等人,2012)。
新型电子受体合成:Iwatsuki 等人(1993 年)合成了一种涉及 2,5-二甲基-7,7,8,8-四氰基醌二甲烷衍生物的新型电子受体,表明其在电子应用中具有很高的潜力 (Iwatsuki 等人,1993)。
安全和危害
The compound is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-9-3-14(12(7-17)8-18)10(2)4-13(9)11(5-15)6-16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXWQJAMNCPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346877 | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
CAS RN |
1487-82-7 | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



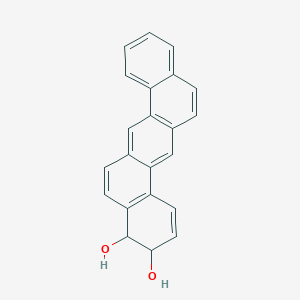
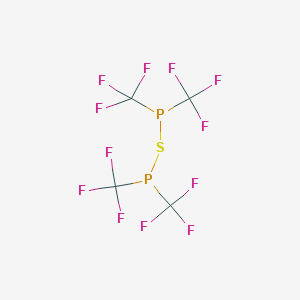
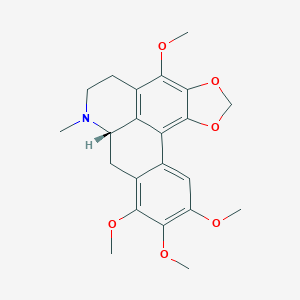
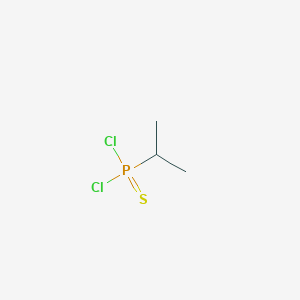
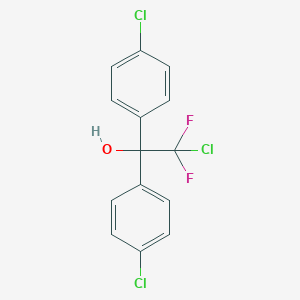
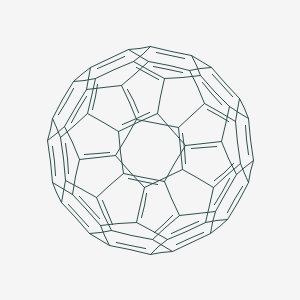
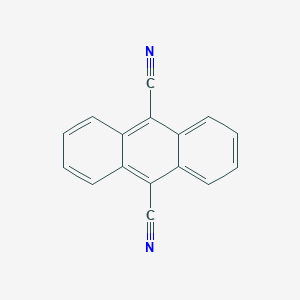
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)
